N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(3,4-Dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a pyridin-4-yl group at position 1 and a 3,4-dichlorophenyl carboxamide moiety at position 2. The 3,4-dichlorophenyl group is a common pharmacophore in sigma receptor ligands and neuroactive compounds, while the pyridin-4-yl substituent may enhance solubility and binding affinity to central nervous system (CNS) targets .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O/c20-15-4-3-14(12-16(15)21)23-19(26)25-11-10-24-9-1-2-17(24)18(25)13-5-7-22-8-6-13/h1-9,12,18H,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQRCIKWKYQCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dichlorophenyl group: This step might involve a substitution reaction using 3,4-dichlorobenzene.
Attachment of the pyridin-4-yl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Formation of the carboxamide group: This step might involve amidation reactions using suitable amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Scientific Research Applications
1.1. Anticancer Activity
Research has demonstrated that compounds similar to N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that pyrrolo[2,3-b]pyrazines can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The inhibition of FGFRs can lead to reduced tumor growth and proliferation in cancer cell lines .
1.2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
1.3. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound possess antimicrobial properties against a range of pathogens. This includes both bacterial and fungal strains, indicating potential use in developing new antimicrobial agents .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. The compound's structure allows for various substitutions that can enhance its biological activity.
Table 1: Synthetic Routes for Pyrrolo[2,3-b]pyrazines
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Pyridine derivatives | Formation of pyrrolo structure |
| 2 | Functionalization | Acids or bases | Introduction of carboxamide group |
| 3 | Halogenation | Chlorinating agents | Formation of dichlorophenyl moiety |
Case Study 1: FGFR Inhibition
In a study aimed at discovering new FGFR inhibitors, this compound was identified as a potent inhibitor with IC50 values indicating effective inhibition at low concentrations. The study highlighted the compound's ability to induce apoptosis in cancer cells through the inhibition of FGFR signaling pathways .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound showed that it significantly reduced the levels of TNF-alpha and IL-6 in vitro. These findings suggest its potential application in treating conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
BG01306 (N-(3-Chlorophenyl)-1-(Thiophen-2-yl)-Pyrrolo[1,2-a]Pyrazine-2-Carboxamide)
- Core Structure : Shares the pyrrolo[1,2-a]pyrazine backbone.
- Substituents : Replaces pyridin-4-yl with thiophen-2-yl and 3,4-dichlorophenyl with 3-chlorophenyl.
- The single chlorine atom on the phenyl ring may decrease sigma receptor affinity relative to the dichloro-substituted compound .
tert-Butyl 1-(Pyridin-4-yl)-1H,2H,3H,4H-Pyrrolo[1,2-a]Pyrazine-2-Carboxylate
- Core Structure : Identical pyrrolo[1,2-a]pyrazine scaffold.
- Substituents : Replaces the 3,4-dichlorophenyl carboxamide with a tert-butyl ester.
- Implications : The ester group may improve synthetic accessibility but reduce in vivo stability due to esterase susceptibility. The absence of the dichlorophenyl group likely diminishes sigma receptor binding .
GD-29 (Piperazine Derivative with 3,4-Dichlorophenyl)
- Core Structure : Piperazine-based instead of pyrrolo[1,2-a]pyrazine.
- Substituents : Retains the 3,4-dichlorophenyl group but includes a nitrofuran-carbonyl moiety.
Pharmacological Comparisons
Solubility and Bioavailability
- The pyridin-4-yl group in the target compound may enhance water solubility compared to thiophene or tert-butyl analogs.
Biological Activity
N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo-pyrazine core with dichlorophenyl and pyridine substituents. Its molecular formula is CHClNO, and it has a molecular weight of approximately 372.23 g/mol.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit the proliferation of cancer cells by targeting folate receptors (FR) and interfering with nucleotide biosynthesis pathways . The dual inhibition of GARFTase and AICARFTase has been documented as a mechanism for inducing apoptosis in cancer cells .
Enzyme Inhibition
This compound may also act as an inhibitor of various enzymes. For example:
- Acetylcholinesterase (AChE) : Compounds in this class have been evaluated for their ability to inhibit AChE, which is crucial in neurodegenerative diseases like Alzheimer's .
- Urease : Several derivatives have been identified as potent urease inhibitors, potentially useful in treating infections caused by urease-producing bacteria .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Docking studies suggest strong binding interactions with amino acid residues in target proteins such as AChE and urease.
- Cellular Uptake : The presence of the pyridine moiety may facilitate cellular uptake through specific transport mechanisms.
In Vitro Studies
In vitro assays have demonstrated that similar compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds were tested against human tumor cell lines (e.g., KB cells), showing dose-dependent inhibition of cell proliferation.
- Mechanistic Insights : Apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.
In Vivo Studies
Limited in vivo studies have begun to explore the pharmacokinetics and therapeutic potential of related compounds. These studies often assess:
- Toxicity Profiles : Evaluating the safety and tolerability in animal models.
- Efficacy : Monitoring tumor growth inhibition in xenograft models.
Summary of Biological Activities
Q & A
Q. Table 1: SAR of Substituents Impacting Sigma-1 Affinity
| Substituent Position | Modification | Sigma-1 Ki (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| Dichlorophenyl | 3-Cl,4-Cl | 0.55 | >100 |
| Pyridinyl | 4-Pyridinyl → 2-Pyrimidinyl | 12.3 | 5.2 |
| Pyrrolidine | Conformational restriction | 1.8 | 75 |
Q. Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | Value (Mean ± SD) |
|---|---|
| Oral Bioavailability | 42% ± 8% |
| Brain Penetration (logBB) | 0.34 ± 0.05 |
| Plasma AUC₀–24 | 5200 ± 450 ng·h/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
